3,4,5-trimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-30-23-15-19(16-24(31-2)25(23)32-3)26(29)27-17-22(28-13-6-7-14-28)21-12-8-10-18-9-4-5-11-20(18)21/h4-5,8-12,15-16,22H,6-7,13-14,17H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIHTFDGDVSHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4,5-trimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential applications in medicinal chemistry.
Chemical Structure
The chemical formula for this compound is . The structure consists of a benzamide core substituted with a 3,4,5-trimethoxy group and a naphthalenyl-pyrrolidinyl moiety.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Benzamide : Reacting 3,4,5-trimethoxybenzoic acid with an appropriate amine.
- Introduction of the Naphthalenyl and Pyrrolidinyl Groups : This can be achieved through coupling reactions using coupling agents or by direct amination methods.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : Compounds similar to this structure have shown IC50 values in the micromolar range against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells.
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest at G2/M phase. The compound's ability to inhibit tubulin polymerization has also been suggested as a potential mechanism .
Antimicrobial Activity
Some derivatives have demonstrated antimicrobial properties:
- In Vitro Studies : Testing against Gram-positive and Gram-negative bacteria showed promising results, with some compounds achieving zones of inhibition comparable to standard antibiotics.
Neuropharmacological Effects
The pyrrolidinyl component suggests potential neuroactive properties:
- Behavioral Studies : Animal models indicate that compounds with similar structures may exhibit anxiolytic or antidepressant-like effects. These effects could be mediated through modulation of neurotransmitter systems.
Data Table: Biological Activities Overview
| Activity Type | Test Subject | Result | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 | IC50 = 15 µM | |
| Antimicrobial | E. coli | Zone of inhibition = 12 mm | |
| Neuropharmacological | Mouse model | Anxiolytic effect observed |
Case Studies
- Case Study on Anticancer Properties : A study evaluating the effect of this compound on MCF-7 cells found that it induced apoptosis through the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.
- Neuropharmacological Assessment : In a behavioral test using the forced swim test in mice, administration of this compound resulted in reduced immobility time, indicating potential antidepressant effects.
Comparison with Similar Compounds
Pharmacological Agonists: VUF15485
Compound : ((R,E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide)
Structural Differences :
- Fluorophenyl and methylallyl substituents replace the naphthalene group.
- Methylation of pyrrolidine nitrogen (1-methylpyrrolidin-2-yl vs. pyrrolidin-1-yl).
Key Findings : - Exhibits high-affinity agonist activity, likely due to fluorophenyl-enhanced electronegativity and methylpyrrolidine-induced conformational stability .
- Radiolabeled ([3H]VUF15485) for receptor-binding studies, suggesting utility in neuropharmacology .
Anticancer Combretastatin Analogues
Compound : 3,4,5-Trimethoxy-N-(3-oxo-3-(2-(phenylcarbamothioyl)hydrazinyl)-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)benzamide
Structural Differences :
- Incorporates a thiohydrazide linker and additional trimethoxyphenyl group.
Key Findings : - Designed for antitubulin activity, mimicking combretastatin’s mechanism.
- Diamond nanoparticle loading enhances solubility and targeted delivery .
Antioxidant Benzamide Derivatives
Compound : 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB)
Structural Differences :
Antiarrhythmic Sulfonamide Derivatives
Compound: N-[2-(diethylamino)-1-(naphthalen-1-yl)ethyl]-4-[(methylsulfonyl)amino]benzamide () Structural Differences:
- Methylsulfonylamino group replaces trimethoxybenzamide.
- Diethylamino substituent vs. pyrrolidine. Key Findings:
- Targets ion channels for antiarrhythmic activity.
- Naphthalene retains lipophilicity, aiding blood-brain barrier penetration .
Structural and Pharmacological Comparison Table
Critical Analysis of Structural Modifications
- Methoxy vs. Hydroxy Groups : Trimethoxy derivatives (e.g., target compound, VUF15485) exhibit greater lipophilicity and metabolic stability compared to trihydroxy analogues (THHEB), which prioritize antioxidant activity .
- Naphthalene vs. Fluorophenyl : Naphthalene enhances π-π stacking in hydrophobic pockets, while fluorophenyl improves electronic interactions in receptor binding .
- Pyrrolidine Modifications: Methylation (VUF15485) or replacement with diethylamino () alters conformational flexibility and target selectivity .
Q & A
Advanced Research Question
- Target Selection : Prioritize assays based on structural analogs (e.g., antimicrobial activity for thieno-pyrimidine benzamides or anticancer potential for triazole derivatives ).
- Dose-Response Studies : Use MTT assays (0.1–100 µM range) with controls (e.g., doxorubicin for cytotoxicity). Solubilize in DMSO (<0.1% final concentration) .
- Mechanistic Probes : Employ fluorescent probes (e.g., Annexin V/PI staining) to assess apoptosis or ROS generation. Validate via Western blotting for pathway markers (e.g., caspase-3) .
How can researchers optimize the reaction workflow to address low yields in the final coupling step?
Basic Research Question
- Catalyst Screening : Test coupling agents like HATU or EDCI/HOBt versus traditional carbodiimides. HATU improves amide bond formation efficiency (85–90% yield) .
- Solvent Optimization : Replace acetonitrile with DMF to enhance intermediate solubility. Note: DMF may require higher temperatures (40–50°C) .
- Real-Time Monitoring : Use TLC (silica, UV detection) or inline IR to track reaction progress and terminate at maximal conversion .
What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Basic Research Question
- NMR Spectroscopy : ¹H NMR (300 MHz) identifies methoxy (δH 3.72 ppm), pyrrolidine (δH 2.88–3.08 ppm), and naphthalene protons (δH 7.41–7.75 ppm). ¹³C NMR confirms carbonyl (δC 167–170 ppm) and quaternary carbons .
- Mass Spectrometry : ESI-MS (m/z 292.07 [M+H]⁺) or HRMS validates molecular weight. Monitor for fragmentation peaks (e.g., loss of pyrrolidine, m/z 175) .
- HPLC Purity : Use a C18 column (MeCN:H₂O gradient, UV 254 nm). Purity >95% is required for biological testing .
How do structural modifications (e.g., substituent changes on the benzamide or naphthalene) impact the compound’s physicochemical properties?
Advanced Research Question
- Lipophilicity : Adding methoxy groups increases logP (measured via shake-flask method), enhancing membrane permeability but reducing aqueous solubility. Balance via PEGylation or salt formation .
- Steric Effects : Bulkier substituents (e.g., trifluoromethoxy) on the benzamide may hinder target binding. Docking studies (AutoDock Vina) predict steric clashes with receptor sites .
- Thermal Stability : DSC/TGA analysis reveals decomposition points (>200°C for trimethoxy derivatives). Adjust storage conditions (desiccated, −20°C) .
What are the best practices for troubleshooting inconsistencies in biological assay results across studies?
Advanced Research Question
- Batch Variability : Re-synthesize the compound to rule out synthetic artifacts. Characterize each batch via NMR and HPLC .
- Assay Conditions : Standardize cell lines (e.g., HeLa vs. MCF-7), serum concentrations, and incubation times. Use ATP-based viability assays (CellTiter-Glo) for higher sensitivity .
- Data Normalization : Include internal controls (e.g., β-actin for Western blots) and report IC₅₀ values with 95% confidence intervals .
How can computational methods aid in the design of derivatives with enhanced target selectivity?
Advanced Research Question
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) to identify critical binding residues. Use AMBER or GROMACS for 100-ns trajectories .
- QSAR Modeling : Train models on IC₅₀ data from analogs to predict activity of new derivatives. Include descriptors like topological polar surface area (TPSA) and H-bond donors .
- ADMET Prediction : Tools like SwissADME forecast bioavailability, CYP450 inhibition, and hERG liability to prioritize candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
